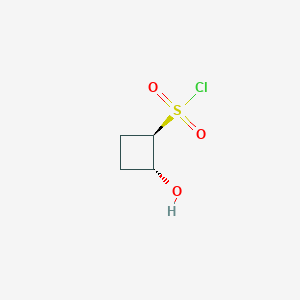

(1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

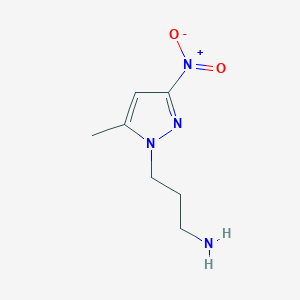

“(1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2307784-26-3 . It has a molecular weight of 170.62 and is typically stored at temperatures below -10 degrees Celsius . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7ClO3S/c5-9(7,8)4-2-1-3(4)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. The compound contains a cyclobutane ring with a sulfonyl chloride group and a hydroxyl group attached .Physical and Chemical Properties Analysis

“this compound” is an oil . It has a molecular weight of 170.62 . The compound is typically stored at temperatures below -10 degrees Celsius .Scientific Research Applications

Synthesis and Medicinal Chemistry

(1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride serves as a key intermediate in the synthesis of various compounds with potential medicinal applications. For instance, derivatives of this compound have been used in the synthesis of carbonic anhydrase inhibitors, which show promise as topical intraocular pressure-lowering agents in the treatment of glaucoma. The modifications of aromatic/heterocyclic sulfonamides with sulfonyl chlorides, including compounds similar to this compound, have demonstrated potent inhibitory activity against carbonic anhydrase isozymes, a critical target for antiglaucoma drugs (Scozzafava et al., 2000).

Enantioselective Synthesis

This compound is also pivotal in the enantioselective synthesis of complex molecules. The highly stereoselective synthesis of fungicides, like Systhane (myclobutanil), from enantiopure precursors showcases the role of similar sulfone groups in controlling key synthesis steps. Such methodologies enable the production of compounds with specific stereochemical configurations, essential for the development of agrochemicals and pharmaceuticals with improved efficacy and reduced environmental impact (Ruano et al., 2002).

Organic Synthesis Methodology

In organic synthesis, this compound derivatives are used to develop new synthetic methodologies. For example, they have been employed in the synthesis of protected 2-aminocyclobutanone, a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes. This demonstrates the utility of such compounds in accessing chemically challenging and biologically relevant structures, opening new avenues for drug discovery and development (Mohammad et al., 2020).

Material Science

In the field of material science, derivatives of this compound have been explored for the synthesis of novel materials with unique properties. For instance, sulfonated thin-film composite nanofiltration membranes, synthesized using similar sulfonated compounds, have shown improved water flux and dye rejection capabilities. These materials are significant for water purification technologies, addressing the global need for clean water resources (Liu et al., 2012).

Safety and Hazards

This compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or if on skin .

Properties

IUPAC Name |

(1R,2R)-2-hydroxycyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3S/c5-9(7,8)4-2-1-3(4)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBXHZSNYSILAF-QWWZWVQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2550417.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2550422.png)

![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2550426.png)

![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2550431.png)

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2550436.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide](/img/structure/B2550440.png)